4-(Bromomethyl)-4-(methoxymethyl)oxane
Description
4-(Bromomethyl)-4-(methoxymethyl)oxane is a substituted oxane (tetrahydropyran derivative) featuring two functional groups at the 4-position: a bromomethyl (-CH₂Br) and a methoxymethyl (-CH₂OCH₃) group. This dual substitution imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for pharmaceuticals .
Properties
IUPAC Name |
4-(bromomethyl)-4-(methoxymethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLVMCFXRJEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(methoxymethyl)oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials such as tetrahydropyran.
Bromomethylation: The introduction of the bromomethyl group can be achieved through a bromomethylation reaction. This involves the reaction of the oxane ring with bromomethylating agents such as bromoform (CHBr3) in the presence of a strong base like sodium hydroxide (NaOH).
Methoxymethylation: The methoxymethyl group can be introduced through a methoxymethylation reaction. This involves the reaction of the bromomethylated oxane with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-4-(methoxymethyl)oxane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(methoxymethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation: The methoxymethyl group can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxanes with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted oxanes.
Scientific Research Applications
4-(Bromomethyl)-4-(methoxymethyl)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(methoxymethyl)oxane depends on its specific application and the target molecule or pathway. In general, the compound can interact with biological molecules through covalent bonding, hydrogen bonding, or van der Waals interactions. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. The methoxymethyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 4-(Bromomethyl)-4-methyloxane (C₇H₁₃BrO)
- Structure : A quaternary carbon at the 4-position bears a bromomethyl (-CH₂Br) and methyl (-CH₃) group (SMILES:
CC1(CCOCC1)CBr) . - Reactivity: The absence of a methoxy group limits its utility in reactions requiring oxygen-directed regioselectivity.
2.2. 4-(Bromomethyl)-4-methoxyoxane
- Structure : Features a bromomethyl (-CH₂Br) and methoxy (-OCH₃) group at the 4-position.
- Key Differences :
- Collision cross-section (CCS) data for adducts (e.g., [M+H]⁺ CCS: 138.7 Ų) indicates distinct mass spectrometric behavior compared to the methoxymethyl-substituted target compound .
- The methoxy group (-OCH₃) is directly attached to the ring, whereas the target compound’s methoxymethyl group (-CH₂OCH₃) introduces additional steric bulk and flexibility.
2.3. 4-Bromo-4-(bromomethyl)oxane (C₆H₁₀Br₂O)
- Structure : Two bromine atoms at the 4-position (CAS: 79862-93-4) .
- Key Differences :
- Higher molecular weight (257.95 g/mol) and greater electrophilicity due to dual bromine substituents.
- Likely more reactive in nucleophilic substitutions but less stable under ambient conditions compared to the target compound.
2.4. 4-(Bromomethyl)tetrahydropyran (C₆H₁₁BrO)
- Structure : Single bromomethyl substituent at the 4-position (CAS: 125552-89-8) .
- Molecular weight (179.06 g/mol) is significantly lower than the target compound.
2.5. 4-(Methoxymethyl)piperidine (C₇H₁₅NO)
- Structure : Piperidine ring with a methoxymethyl group (CAS: 399580-55-3) .
- Key Differences :
- Boiling point (80–81°C at 27 Torr) and density (0.9 g/cm³) suggest lower polarity compared to brominated oxanes.
- The absence of a bromine atom limits its use in cross-coupling or substitution reactions.
Functional and Reactivity Comparisons
- Reactivity: The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), while the methoxymethyl group may stabilize intermediates via electron-donating effects .
- Applications :
Biological Activity
4-(Bromomethyl)-4-(methoxymethyl)oxane is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features. The presence of both bromomethyl and methoxymethyl groups allows for a variety of chemical transformations and potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅BrO₂
- Structural Features :
- Bromomethyl Group : Acts as a good leaving group in nucleophilic substitution reactions.
- Methoxymethyl Group : Enhances solubility and stability, facilitating interactions with biological targets.
The biological activity of 4-(Bromomethyl)-4-(methoxymethyl)oxane is primarily attributed to its ability to interact with various biomolecules through:
- Covalent Bonding : The bromomethyl group can react with nucleophilic sites on proteins and DNA, potentially leading to modifications that affect biological functions.
- Hydrogen Bonding : The methoxymethyl group can participate in hydrogen bonding, influencing the compound's interaction with enzymes or receptors.
- Electrophilic Nature : The bromine atom can act as an electrophile, making the compound reactive towards nucleophiles in biological systems.
Anticancer Potential
The compound's ability to modify biomolecules may also extend to anticancer applications. Preliminary studies suggest that halogenated compounds can interfere with cancer cell proliferation through mechanisms such as:
- Inducing apoptosis (programmed cell death).
- Inhibiting key signaling pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Chloromethyl)-4-(methoxymethyl)oxane | Chlorine instead of bromine | Generally less reactive than its brominated analog. |
| 4-(Bromomethyl)-4-(hydroxymethyl)oxane | Hydroxymethyl group instead of methoxy | May exhibit different solubility properties. |
| 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane | Methanesulfonyl group | Potentially distinct biological activities due to sulfonyl presence. |
Research Findings
Recent studies have focused on the synthesis and application of 4-(Bromomethyl)-4-(methoxymethyl)oxane in organic chemistry. It serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique reactivity profile allows for various synthetic routes that enhance its utility in medicinal chemistry.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial properties of halogenated oxanes, revealing that compounds with bromine substituents often exhibited higher efficacy against bacterial strains compared to their chlorinated counterparts.
- Cancer Cell Line Testing : In vitro assays demonstrated that certain derivatives of bromomethyl oxanes could inhibit the growth of specific cancer cell lines, suggesting a pathway for further development into anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
